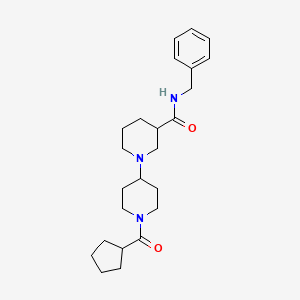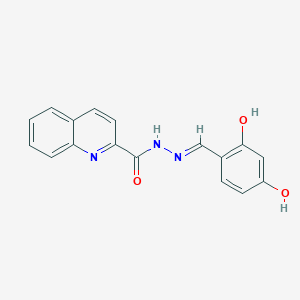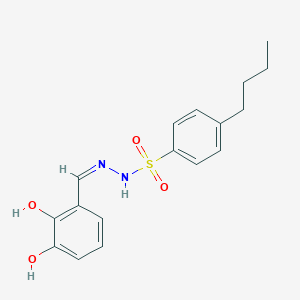
2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a methoxy group, a phenyl group, and a piperidinosulfonyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced through a methylation reaction, while the phenyl group is attached via a Friedel-Crafts acylation. The piperidinosulfonyl group is incorporated using a sulfonylation reaction with piperidine as the nucleophile .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the methoxy and benzamide groups but lacks the piperidinosulfonyl group.
PIPERIDINO N- (2-METHOXY-5-METHYLPHENYL)CARBAMATE: Contains a piperidine and methoxy group but differs in the core structure.
Benzimidazole derivatives: Similar in having a benzene ring fused to another ring, but with different functional groups and biological activities.
Uniqueness
2-METHOXY-N~1~-PHENYL-5-(PIPERIDINOSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-methoxy-N-phenyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-11-10-16(26(23,24)21-12-6-3-7-13-21)14-17(18)19(22)20-15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDLUJPDPECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5963529.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)

![4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5963571.png)

![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B5963604.png)
![1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B5963607.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5963629.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)
